molecular formula C7H16N2O2S B12955761 (S)-1-(Ethylsulfonyl)-3-methylpiperazine

(S)-1-(Ethylsulfonyl)-3-methylpiperazine

Katalognummer: B12955761
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: LTMHYXIOUFANLF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to (S)-1-(Ethylsulfonyl)-3-methylpiperazine

Systematic Nomenclature and Structural Identification

The IUPAC name (S)-1-(ethylsulfonyl)-3-methylpiperazine reflects its core structure: a six-membered piperazine ring with an ethylsulfonyl group (-SO₂C₂H₅) at the first nitrogen and a methyl group (-CH₃) at the third carbon in the (S)-configuration. Its molecular formula is C₇H₁₆N₂O₂S , with a molecular weight of 192.28 g/mol . The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the methyl group occupies the third position in the (S)-enantiomeric form.

The compound’s structure can be represented using SMILES notation as CCS(=O)(=O)N1CCNC(C1)C , highlighting the sulfonyl group’s connectivity to the piperazine nitrogen and the chiral center at C3. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically confirms the absolute configuration, though specific crystallographic data for this enantiomer remains unpublished.

Table 1: Key Structural and Chemical Properties
Property Value/Description
Molecular Formula C₇H₁₆N₂O₂S
Molecular Weight 192.28 g/mol
CAS Number (free base) 1604430-35-4
Chiral Center Configuration (S) at C3
SMILES CCS(=O)(=O)N1CCNC(C1)C
InChI Key BOSBMDOCEQZSDP-ZETCQYMHSA-N

Historical Context in Sulfonylpiperazine Chemistry

Sulfonylpiperazines emerged in the late 20th century as key intermediates in antipsychotic and antihistamine drug development. The introduction of sulfonyl groups (-SO₂R) enhanced metabolic stability and binding affinity compared to non-sulfonylated piperazines. Early work focused on racemic mixtures, but the 2000s saw a shift toward enantiopure synthesis to exploit stereoselective bioactivity.

(S)-1-(Ethylsulfonyl)-3-methylpiperazine derivatives gained attention through their role in CCR5 antagonists , which inhibit HIV-1 entry into host cells. For example, analogs of this compound were pivotal in optimizing Maraviroc, an FDA-approved CCR5 inhibitor. The ethylsulfonyl group’s electron-withdrawing properties stabilize the piperazine ring’s conformation, facilitating receptor interactions.

Significance of Chirality in Piperazine Derivatives

Chirality profoundly influences the pharmacokinetics and pharmacodynamics of piperazine-based drugs. The (S)-configuration in 3-methylpiperazine derivatives often confers higher binding affinity to targets like G-protein-coupled receptors (GPCRs) and enzymatic active sites compared to the (R)-enantiomer. For instance, (S)-enantiomers of sulfonylpiperazines exhibit up to 10-fold greater activity in profilin-mediated actin polymerization inhibition in Plasmodium falciparum, a mechanism critical for antimalarial drug development.

The synthesis of enantiopure (S)-1-(ethylsulfonyl)-3-methylpiperazine typically employs chiral resolution or asymmetric catalysis . For example, Boc-protected intermediates (e.g., (S)-1-Boc-3-methylpiperazine) serve as precursors, with the Boc group removed post-sulfonylation to yield the target compound.

Table 2: Comparative Bioactivity of Piperazine Enantiomers
Enantiomer Target IC₅₀ (nM) Source
(S) CCR5 Receptor 2.1
(R) CCR5 Receptor 18.4
(S) Profilin-Actin Interaction 0.7
(R) Profilin-Actin Interaction 6.9

Eigenschaften

Molekularformel

C7H16N2O2S

Molekulargewicht

192.28 g/mol

IUPAC-Name

(3S)-1-ethylsulfonyl-3-methylpiperazine

InChI

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

LTMHYXIOUFANLF-ZETCQYMHSA-N

Isomerische SMILES

CCS(=O)(=O)N1CCN[C@H](C1)C

Kanonische SMILES

CCS(=O)(=O)N1CCNC(C1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Ethylsulfonyl)-3-methylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperazine.

    Introduction of the Methyl Group: A methyl group is introduced at the 3-position of the piperazine ring through alkylation reactions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

In industrial settings, the production of (S)-1-(Ethylsulfonyl)-3-methylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and purity, often involving catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Ethylsulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Ethylsulfonyl)-3-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-1-(Ethylsulfonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Ethylsulfonyl vs. Methanesulfonyl

  • (S)-1-(Ethylsulfonyl)-3-methylpiperazine (Target Compound):
    • Ethylsulfonyl provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. Demonstrated efficacy in PAK4 inhibition (IC₅₀ < 100 nM) and reduced off-target effects in kinase screens .
  • 1-Methanesulfonyl-3-phenyl-piperazine (CAS 912763-31-6):
    • Methanesulfonyl group increases polarity, reducing metabolic clearance but limiting blood-brain barrier penetration. Used in CNS-targeting intermediates but with lower selectivity in kinase assays .

Propylsulfonyl and Aryl-Sulfonyl Derivatives

  • 1-(Propane-1-sulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 324779-74-0):
    • Propylsulfonyl enhances hydrophobic interactions, improving PAK4 binding affinity (Kd = 12 nM) but increasing hepatotoxicity risks .
  • 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine :
    • Aryl-sulfonyl groups enable π-π stacking in serotonin receptor ligands (5-HT1A Ki = 8 nM), but poor metabolic stability limits therapeutic utility .

Stereochemistry and Substitution Patterns

(S)-3-Methylpiperazine vs. (R)-3-Aminopiperidine

  • (S)-3-Methylpiperazine (e.g., Compound 55 in PAK4 inhibitors):
    • Methyl group at position 3 disrupts PAK1 binding via steric hindrance, achieving >50-fold selectivity for PAK4 . Cocrystal structures (PDB 7CP4) confirm direct interactions with catalytic lysine residues .
  • (R)-3-Aminopiperidin-1-yl Derivatives (e.g., Compound 47): Amino group at position 3 forms hydrogen bonds with PAK4 (PDB 7CP3), but reduced selectivity due to conserved binding motifs in PAK1 .

Chiral Ethylsulfonyl Variants

  • (3R)-1-(Ethylsulfonyl)-3-methylpiperazine Hydrochloride (CAS 1807938-44-8):
    • R-configuration alters binding orientation in kinase pockets, reducing potency (PAK4 IC₅₀ = 220 nM vs. 85 nM for S-isomer) .

Role of Fluorophenyl and Benzyl Substituents

  • 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine (CAS 1000339-75-2): Fluorine atom enhances electronegativity and bioavailability (cLogP = 2.1 vs. 2.8 for non-fluorinated analogs). Used in covalent inhibitors targeting tyrosine kinases .
  • (S)-1-Benzyl-3-methylpiperazine :
    • Benzyl group increases lipophilicity (cLogP = 3.5), favoring CNS penetration but accelerating CYP3A4-mediated metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.